![molecular formula C12H18N2S B13258914 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine](/img/structure/B13258914.png)
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine typically involves the reaction of 2-chloropyridine with 2-(piperidin-4-yl)ethanethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For example, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. The presence of the piperidine and pyridine rings allows for interactions with various molecular targets, including proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}quinoline
- 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}benzene
- 2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}thiophene
Uniqueness
2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyridine is unique due to the combination of the piperidine and pyridine rings, which confer distinct chemical and biological properties. The sulfur atom in the ethylsulfanyl linkage adds to its reactivity and potential for diverse chemical transformations. This compound’s ability to interact with a wide range of biological targets makes it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C12H18N2S |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
2-(2-piperidin-4-ylethylsulfanyl)pyridine |
InChI |
InChI=1S/C12H18N2S/c1-2-7-14-12(3-1)15-10-6-11-4-8-13-9-5-11/h1-3,7,11,13H,4-6,8-10H2 |
InChI Key |
CNYVAQNVMIWCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


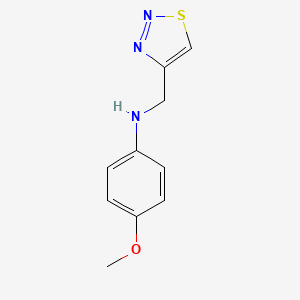
![2-[(5-Amino-3-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13258843.png)

![3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258849.png)
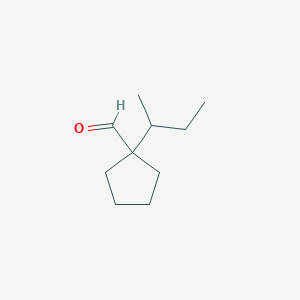
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13258873.png)
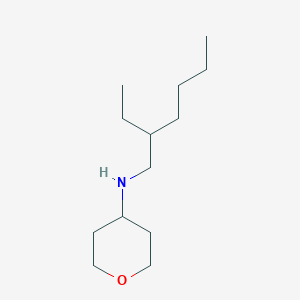
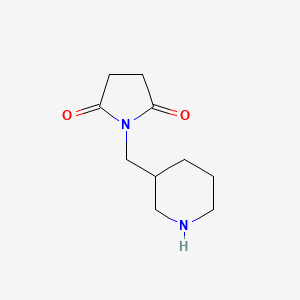
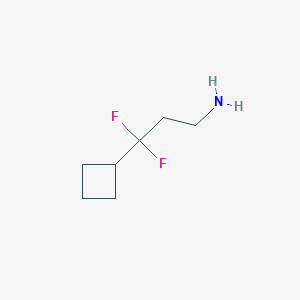
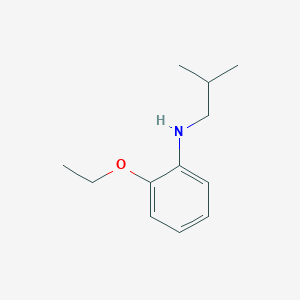
![[3-(2-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13258923.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol](/img/structure/B13258928.png)

![2-{[(2-Hydroxypropyl)amino]methyl}-5-methoxyphenol](/img/structure/B13258938.png)
